molecular formula C18H14ClNO4 B14414225 (2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid CAS No. 83057-23-2

(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid

Cat. No.: B14414225
CAS No.: 83057-23-2
M. Wt: 343.8 g/mol
InChI Key: WAJHQPSCIOIQGQ-LLVKDONJSA-N
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Description

(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid is a chemical compound with significant interest in various scientific fields This compound features a quinoline moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Phenoxy Linkage Formation: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the chloroquinoline under basic conditions.

    Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety, which can be achieved through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, converting the quinoline to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Sodium hydroxide (NaOH), phenol derivatives

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to the presence of the quinoline moiety.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in microorganisms. Additionally, the chloro group enhances its binding affinity to target enzymes, leading to inhibition of their activity. The phenoxy linkage allows for better solubility and bioavailability, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline: The parent compound with diverse biological activities.

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.

Uniqueness

(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid stands out due to its unique combination of a chloroquinoline moiety and a phenoxypropanoic acid group

Properties

CAS No.

83057-23-2

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

(2R)-2-[4-(6-chloroquinolin-2-yl)oxyphenoxy]propanoic acid

InChI

InChI=1S/C18H14ClNO4/c1-11(18(21)22)23-14-4-6-15(7-5-14)24-17-9-2-12-10-13(19)3-8-16(12)20-17/h2-11H,1H3,(H,21,22)/t11-/m1/s1

InChI Key

WAJHQPSCIOIQGQ-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)Cl

Origin of Product

United States

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